![molecular formula C5H10ClNO3S B13074952 [Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride is an organosulfur compound with the molecular formula C5H10ClNO3S. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless liquid that is soluble in polar organic solvents but reacts with water, alcohols, and many amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride can be synthesized through the reaction of methanesulfonyl chloride with ethyl(methyl)carbamate under controlled conditions. The reaction typically involves the use of a non-nucleophilic base to facilitate the formation of the desired product. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid moisture interference.
Industrial Production Methods
Industrial production of this compound involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is preferred due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure the safety and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding sulfonamides and sulfonates.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed from the reaction with amines
Sulfonates: Formed from the reaction with alcohols
Sulfonic Acids: Formed from oxidation reactions
Sulfides: Formed from reduction reactions
Applications De Recherche Scientifique
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: It is used in the modification of biomolecules for studying protein functions and interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of [ethyl(methyl)carbamoyl]methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include amines, alcohols, and other nucleophilic groups present in biomolecules and synthetic compounds. The pathways involved include nucleophilic substitution and addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the ethyl(methyl)carbamoyl group.
Ethanesulfonyl chloride: Similar in reactivity but has a different alkyl group.
Tosyl chloride: Similar in reactivity but has a toluene group instead of the methanesulfonyl group.
Uniqueness
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride is unique due to the presence of both the ethyl(methyl)carbamoyl and methanesulfonyl groups, which provide distinct reactivity and functionalization capabilities. This makes it a versatile reagent in organic synthesis and various scientific research applications.
Propriétés
Formule moléculaire |
C5H10ClNO3S |
|---|---|
Poids moléculaire |
199.66 g/mol |
Nom IUPAC |
2-[ethyl(methyl)amino]-2-oxoethanesulfonyl chloride |
InChI |
InChI=1S/C5H10ClNO3S/c1-3-7(2)5(8)4-11(6,9)10/h3-4H2,1-2H3 |
Clé InChI |
WKQZEOFXFHRORR-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C(=O)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6,7-trimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074882.png)
![tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13074889.png)
![3-[(2,2-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13074899.png)
![2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13074905.png)
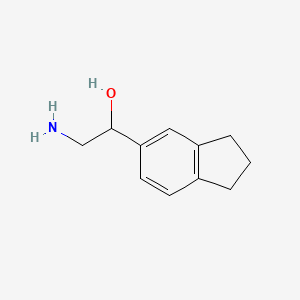
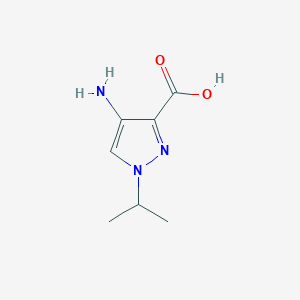
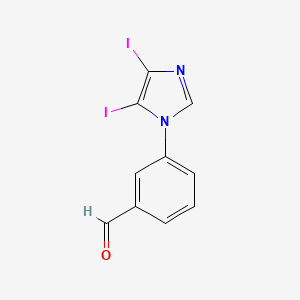
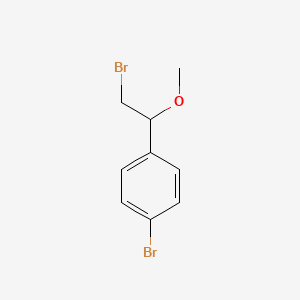


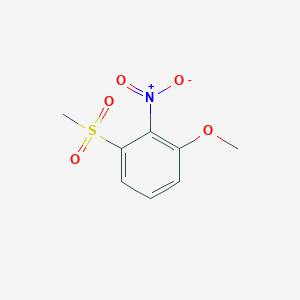
![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)
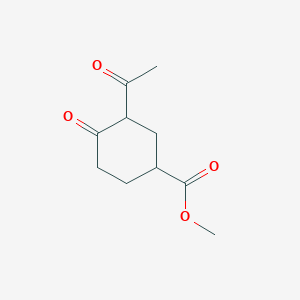
![(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13074966.png)
